(S)-2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide
Description
(S)-2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide is a chiral amide compound characterized by an (S)-configured α-amino group and an (R)-configured 1-methylpyrrolidin-3-yl substituent. Its molecular formula is C9H18N3O (molar mass: 184.26 g/mol). The compound’s stereochemical complexity and functional groups make it a candidate for pharmacological studies, particularly in targeting neurological or metabolic pathways.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-6(9)8(12)10-7-3-4-11(2)5-7/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSAWOKQUBQHI-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1CCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionic acid and ®-1-methyl-pyrrolidine.
Coupling Reaction: The amino group of (S)-2-amino-propionic acid is protected using a suitable protecting group. The carboxyl group is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated carboxyl group is reacted with ®-1-methyl-pyrrolidine to form the desired amide bond, yielding the protected (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide.
Deprotection: The protecting group is removed under mild acidic or basic conditions to obtain the final product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The amide bond can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
Chemistry
(S)-2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide serves as a chiral building block in the synthesis of complex organic molecules. Its specific stereochemistry allows for the development of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is investigated for its potential role in enzyme inhibition and protein interactions . Notably, it has been studied as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes.
Medicine
The therapeutic potentials of this compound include:
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from apoptosis under stress conditions by modulating signaling pathways.
- Alzheimer's Disease : In preclinical models, compounds similar to this have shown promise in reducing amyloid-beta aggregation and improving cognitive function.
Industry
In industrial applications, this compound is utilized in the development of novel materials and catalysts. Its unique structural properties allow for innovations in chemical processes and material science.
Structure-Activity Relationships (SAR)
Research highlights the significance of chirality in determining the compound's potency. The (R) enantiomer exhibits higher inhibitory activity against GSK-3β compared to the (S) counterpart, emphasizing the importance of stereochemistry in drug design.
In Vitro Studies
In vitro assays demonstrate that this compound shows moderate inhibitory activity against GSK-3β with IC50 values in the nanomolar range. Structural modifications can enhance potency and metabolic stability.
Alzheimer's Disease Models
In studies involving Alzheimer's disease models, similar compounds have shown potential in reducing amyloid-beta aggregation and improving cognitive functions, indicating a promising avenue for therapeutic development.
Cancer Research
Structural analogs of this compound have been evaluated for anticancer properties. Certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting broader applications in oncology.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The compound belongs to a class of pyrrolidine-containing amides with variations in substituents and stereochemistry. Below is a comparative analysis with key analogs:
Substituent Variations on the Amide Nitrogen
a) (S)-2-Amino-N-Isopropyl-N-((R)-1-Methyl-Pyrrolidin-3-Yl)-Propionamide (CAS 2090407-66-0)
- Structure : Differs by an additional isopropyl group on the amide nitrogen.
- Molecular Formula : C11H23N3O (molar mass: 213.32 g/mol).
- This compound is actively listed in supplier databases, unlike the target compound .
b) (S)-2-Amino-N-Methyl-N-((R)-1-Methyl-Pyrrolidin-3-Yl)-Propionamide (CAS 1401665-53-9)
- Structure : Features a methyl group instead of a hydrogen on the amide nitrogen.
- Molecular Formula : C9H19N3O (molar mass: 185.27 g/mol).
- Key Differences : The methyl group reduces polarity compared to the parent compound, which may enhance membrane permeability .
c) (S)-2-Amino-N-(1-Benzyl-Pyrrolidin-2-Ylmethyl)-N-Isopropyl-Propionamide
Stereochemical Variations
The (R)-configuration of the 1-methylpyrrolidin-3-yl group is critical. For example, reversing this stereochemistry could disrupt interactions with chiral biological targets, such as enzymes or receptors.
Physicochemical and Pharmacological Properties
Molecular Weight and Solubility
- The parent compound (184.26 g/mol) has a lower molecular weight than its isopropyl analog (213.32 g/mol), suggesting better solubility in aqueous media.
- The methyl-substituted analog (185.27 g/mol) balances moderate lipophilicity and solubility, making it a viable candidate for oral administration .
Biological Activity
(S)-2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide, also known by its CAS number 473734-71-3, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| CAS Number | 473734-71-3 |
| Synonyms | AM97626, (S)-2-Amino-N-((R)-1-methylpyrrolidin-3-yl)propanamide |
The structure features a chiral center, which influences its biological activity significantly. The (S) configuration is crucial for its interaction with biological targets.
Research indicates that this compound may act as an inhibitor of specific protein kinases, including glycogen synthase kinase 3 beta (GSK-3β). This kinase is a critical player in various cellular processes, including metabolism and cell proliferation. Inhibition of GSK-3β has been linked to neuroprotective effects and potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Structure-Activity Relationships (SAR)
Studies have demonstrated that the stereochemistry of the compound plays a pivotal role in its potency. For instance, the (R) enantiomer has been shown to exhibit significantly higher inhibitory activity against GSK-3β compared to its (S) counterpart. This highlights the importance of chirality in drug design and efficacy .
In Vitro Studies
In vitro assays have revealed that this compound demonstrates moderate inhibitory activity against GSK-3β with IC values in the nanomolar range. A comparative analysis of various derivatives suggests that modifications to the piperidine ring can enhance potency and metabolic stability .
Neuroprotective Effects
Recent studies have indicated that this compound possesses neuroprotective properties, potentially through the modulation of signaling pathways involved in neuronal survival. The ability to inhibit GSK-3β may contribute to reduced apoptosis in neuronal cells under stress conditions .
Case Studies
- Alzheimer's Disease Models : In preclinical models of Alzheimer's disease, compounds similar to this compound have shown promise in reducing amyloid-beta aggregation and improving cognitive function. These findings underscore the compound's potential as a therapeutic agent in neurodegenerative disorders .
- Cancer Research : The compound's structural analogs have been evaluated for anticancer properties. For example, certain piperidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a broader application in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
